Enantiomeric Purity >99% ee vs. Racemic Mixture and (R)-Enantiomer in Biocatalytic Resolution
A novel D-aminopeptidase (Bs-Dap) from Brucella sp. was employed for the kinetic resolution of racemic 2-aminobutanamide. The process exclusively hydrolyzes the undesired (R)-enantiomer, leaving the desired (S)-2-aminobutanamide unreacted. Under optimized conditions (4 g/L wet cell weight, 300 g/L substrate), the reaction achieved a 50% conversion of the racemate to yield the (S)-enantiomer with an enantiomeric excess (ee) of >99% within 80 minutes [1]. In contrast, the racemic starting material has an ee of 0%, and the (R)-enantiomer obtained from a similar resolution process would have an ee of >99% but for the opposite, inactive stereoisomer [1]. This demonstrates a quantitative, enzyme-specific route to achieving pharmacopoeia-grade chiral purity.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99% ee for the (S)-enantiomer |
| Comparator Or Baseline | Racemic 2-aminobutanamide: 0% ee; (R)-2-aminobutanamide: >99% ee for the (R)-enantiomer |
| Quantified Difference | Target compound achieves >99% excess of the desired (S)-enantiomer, while the racemate has 0% excess and the (R)-enantiomer has >99% excess of the undesired isomer. |
| Conditions | Kinetic resolution using recombinant E. coli expressing Bs-Dap, 300 g/L substrate, 4 g/L WCW cells, 80 min, pH 8.0, 45°C. |
Why This Matters
Procurement of the (S)-enantiomer with >99% ee is mandatory to ensure the final Levetiracetam API meets regulatory specifications and avoids the cost and yield loss associated with downstream chiral purification.
- [1] Tang, Y., et al. (2018). Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity. Journal of Biotechnology, 266, 20–26. View Source
